![molecular formula C12H12N2O3 B14077758 Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate CAS No. 101561-12-0](/img/structure/B14077758.png)
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a benzoyldiazenyl group attached to a but-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate typically involves the reaction of methyl 3-aminocrotonate with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the benzoyl group to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism by which Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of biological molecules. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
類似化合物との比較
Similar Compounds
Methyl 3-aminocrotonate: A precursor in the synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate.
Ethyl 3-methyl-3-butenoate: Shares a similar ester structure but lacks the diazenyl group.
Methyl cinnamate: Contains a similar ester linkage but with a different aromatic group.
Uniqueness
This compound is unique due to the presence of the benzoyldiazenyl group, which imparts distinct chemical and physical properties. This group allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds .
特性
CAS番号 |
101561-12-0 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC名 |
methyl 3-(benzoyldiazenyl)but-2-enoate |
InChI |
InChI=1S/C12H12N2O3/c1-9(8-11(15)17-2)13-14-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
PLIQXKXYPLCYRX-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)N=NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




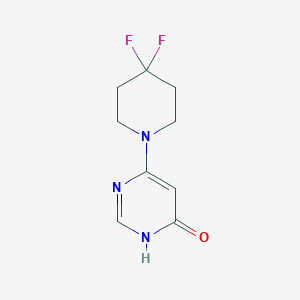
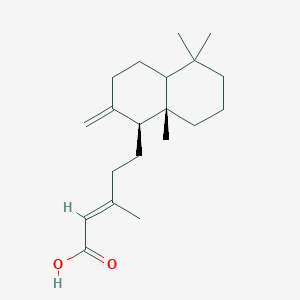



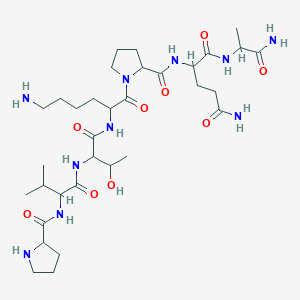
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
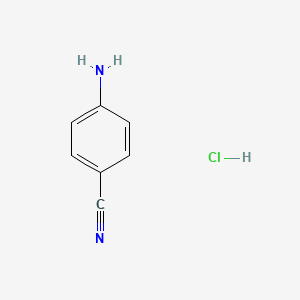
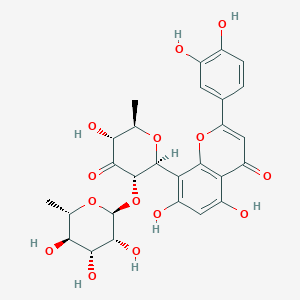
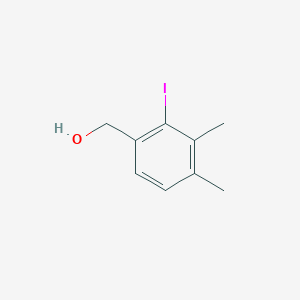
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
